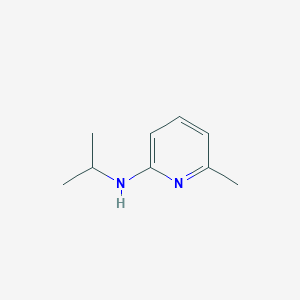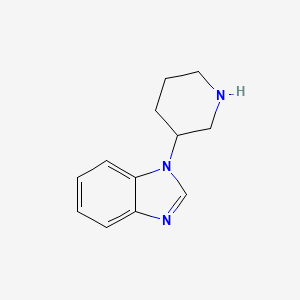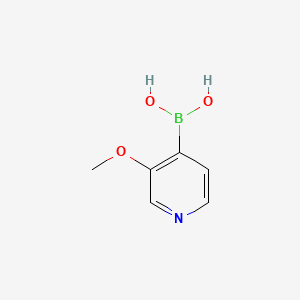
3-Methoxypyridine-4-boronic acid
Overview
Description
3-Methoxypyridine-4-boronic acid is a chemical compound with the empirical formula C6H8BNO3 . It is used as a reactant in the preparation of imidazopyridazinyl compounds, which act as CYP17 inhibitors and are useful in treating cancer .
Synthesis Analysis
The synthesis of boronic acids, including this compound, has been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are relatively simple and well known . A review on the synthesis of boronic acids and their derivatives in medicinal chemistry provides a comprehensive overview of the synthetic processes . Additionally, a study on the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons provides insights into the synthesis of pyridine derivatives .Chemical Reactions Analysis
Boronic acids, including this compound, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura cross-coupling reactions . A study on the rapid approach to complex boronic acids provides insights into the chemical reactions involving boronic acids .Scientific Research Applications
Fluorescence Quenching and Sensor Design
Boronic acid derivatives like 3-Methoxypyridine-4-boronic acid are significant in the study of fluorescence properties, which is crucial in sensor design. A study on the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid, a close derivative, highlighted its potential in sensor technology. The study used aniline as a quencher in various solvents, revealing information about static quenching mechanisms and suggesting uses in fluorescence-based sensors (Melavanki, 2018).
Electrophilic Activation in Drug Synthesis
Another application of boronic acid derivatives is in the field of drug development. For example, the electrophilic activation of unprotected maltols via reversible covalent bonds with boronic acid has shown efficiency in water, demonstrating the potential of boronic acids in pharmaceutical synthesis. This method has proven effective even for amine donors that are typically difficult to work with (Ke et al., 2022).
Boronic Acid in Organic Chemistry and Catalysis
Boronic acid, including its derivatives, plays a versatile role in organic chemistry. It has applications in reactions, molecular recognition, and assembly. An example is the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals using a chiral boronic acid catalyst. This illustrates the importance of boronic acids in creating complex organic molecules (Hashimoto et al., 2015).
Diol Recognition and Discrimination
Boronic acid derivatives are also used in diol recognition, an important aspect of biochemical analysis. For example, fluorinated boronic acid-appended benzyl bipyridinium salts have been synthesized for detecting and differentiating diol-containing bioanalytes via NMR spectroscopy. This application underscores the role of boronic acid derivatives in analytical chemistry and diagnostics (Axthelm et al., 2015).
Fluorescent Chemosensors
The use of boronic acids in the development of fluorescent chemosensors for detecting biological substances is another significant application. These sensors interact with specific molecules to produce a fluorescent signal, aiding in disease diagnosis and treatment (Huang et al., 2012).
Specific Reduction of Fructose in Food
Boronic acids have been studied for their potential in reducing fructose specifically in food matrices, like fruit juices. Their ability to form esters with diol structures enables this unique application, showcasing the versatility of boronic acids in food technology (Pietsch & Richter, 2016).
Safety and Hazards
Future Directions
Given the importance of boronic acids in medicinal chemistry, there is a growing interest in these compounds . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is expected that the studies with boronic acids, including 3-Methoxypyridine-4-boronic acid, will be extended in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of 3-Methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is crucial in the field of synthetic chemistry, particularly in the synthesis of complex molecules.
Properties
IUPAC Name |
(3-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-4-8-3-2-5(6)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMUIIBZOBKEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674658 | |
| Record name | (3-Methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008506-24-8 | |
| Record name | (3-Methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxypyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)

![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)

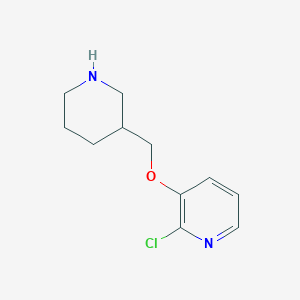
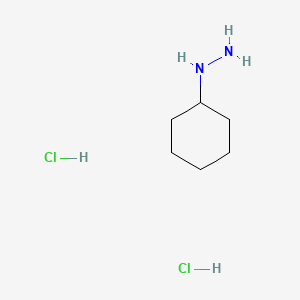





![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)
